molecular formula C8H11ClN2O B1267973 2-amino-N-phenylacetamide hydrochloride CAS No. 4801-39-2

2-amino-N-phenylacetamide hydrochloride

Cat. No.: B1267973
CAS No.: 4801-39-2
M. Wt: 186.64 g/mol
InChI Key: WJJKZMFCHGHFBD-UHFFFAOYSA-N
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Description

2-amino-N-phenylacetamide hydrochloride is a chemical compound that is an amino derivative of acetanilideThis compound is an ortho-isomer of aminoacetanilide and has significant applications in various fields, including pharmaceuticals and dyes .

Properties

IUPAC Name

2-amino-N-phenylacetamide;hydrochloride
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InChI

InChI=1S/C8H10N2O.ClH/c9-6-8(11)10-7-4-2-1-3-5-7;/h1-5H,6,9H2,(H,10,11);1H
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InChI Key

WJJKZMFCHGHFBD-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10N2O.ClH, C8H11ClN2O
Record name 2-AMINOACETANILIDE HYDROCHLORIDE
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Molecular Weight

186.64 g/mol
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Physical Description

2-aminoacetanilide hydrochloride is a black solid. (NTP, 1992)
Record name 2-AMINOACETANILIDE HYDROCHLORIDE
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Solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)
Record name 2-AMINOACETANILIDE HYDROCHLORIDE
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CAS No.

4801-39-2
Record name 2-AMINOACETANILIDE HYDROCHLORIDE
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Record name Acetamide, 2-amino-N-phenyl-, hydrochloride (1:1)
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Record name Glycinanilide, hydrochloride
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Record name 2-amino-N-phenylacetamide hydrochloride
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Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : 10% Pd/C (0.5–1.5 wt% relative to substrate).
  • Solvent : Ethanol or methanol, with ethanol preferred for environmental and cost considerations.
  • Temperature/Pressure : Room temperature (20–25°C) under hydrogen gas at 1–3 atm.
  • Yield : 85–92% after recrystallization.

Mechanism :
Hydrogen gas facilitates the reduction of the nitro group (-NO₂) to an amine (-NH₂) while preserving the acetamide backbone. The reaction proceeds via adsorption of hydrogen onto the Pd surface, followed by electron transfer to the nitro group.

Characterization and Purity Control

Post-reaction, the product is characterized using:

  • ¹H NMR : Peaks at δ 3.29 (s, 2H, CH₂) and δ 7.11 (s, 1H, NH) confirm the acetamide structure.
  • HPLC : Purity >98% is achievable with optimized recrystallization (ethanol/water mixtures).

Hydrochlorination of 2-Amino-N-phenylacetamide

This method involves reacting the free base (2-amino-N-phenylacetamide) with hydrochloric acid to form the hydrochloride salt.

Procedure and Parameters

  • Solvent : Ethanol or isopropanol, ensuring solubility of both reactants.
  • Acid Concentration : 6 M HCl in stoichiometric excess (1.2–1.5 eq).
  • Isolation : Cooling the reaction mixture to 0–5°C precipitates the hydrochloride salt.
  • Yield : 89–94% with purity ≥99% (by gravimetric analysis).

Industrial Adaptations

  • Continuous Flow Systems : Reduce reaction time by 70% compared to batch processes.
  • Waste Management : HCl vapors are neutralized using scrubbers, aligning with green chemistry principles.

Multi-Step Synthesis from p-Phenylenediamine

A modular approach reported by MDPI involves p-phenylenediamine as the starting material.

Stepwise Protocol

  • Amine Protection :

    • React p-phenylenediamine with Boc₂O (tert-butyl dicarbonate) in dichloromethane (DCM).
    • Yield: 63% for mono-Boc-protected intermediate.
  • Amide Formation :

    • Acylation with acetyl chloride in DCM at 0°C.
    • Yield: 69–75%.
  • Deprotection and Hydrochlorination :

    • Remove Boc group using 4 M HCl, followed by neutralization with Na₂CO₃.
    • Final yield: 78%.

Advantages and Limitations

  • Advantages : Enables functionalization at the phenyl ring for derivative synthesis.
  • Limitations : Multi-step process increases cost and complexity.

Alternative Synthesis via Sulfonylguanidine Intermediate

A novel route reported in IUCr Journals uses benzenesulfonylguanidine and 2-chloro-N-phenylacetamide.

Reaction Overview

  • Reagents : Benzenesulfonylguanidine, 2-chloro-N-phenylacetamide, KOH in 1,4-dioxane.
  • Conditions : Reflux for 1 hour, followed by neutralization with HCl.
  • Yield : 83% after recrystallization.

Mechanistic Insights

The reaction proceeds via nucleophilic substitution, where the sulfonylguanidine acts as a sulfur donor, displacing chloride.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost (Relative)
Catalytic Hydrogenation 85–92 ≥98 High Low
Hydrochlorination 89–94 ≥99 Moderate Moderate
Multi-Step Synthesis 78 97 Low High
Sulfonylguanidine Route 83 95 Moderate Moderate

Key Findings :

  • Catalytic hydrogenation is optimal for industrial-scale production due to cost-effectiveness.
  • Hydrochlorination offers the highest purity, suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-phenylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Bioactive Molecules :
    • 2-amino-N-phenylacetamide hydrochloride is utilized in synthesizing heterocyclic compounds like benzimidazoles, which exhibit antibacterial properties. For instance, derivatives containing thiazole moieties have shown promising antibacterial activity against pathogens such as Xanthomonas oryzae .
  • Antiepileptic Effects :
    • Recent studies have demonstrated that this compound can inhibit Slack potassium channels, leading to reduced neuronal excitability and decreased seizure activity in mouse models.
  • Structure-Activity Relationship (SAR) :
    • Research has indicated that modifications on the phenyl ring significantly influence the compound's efficacy against various bacterial strains. For example, para-fluoro substitutions enhance antibacterial activity compared to other halogenated derivatives .

Agricultural Applications

  • Nematicidal Properties :
    • Certain derivatives of 2-amino-N-phenylacetamide have been tested for their nematicidal effects against Meloidogyne incognita, achieving over 100% mortality at specific concentrations. This indicates potential for use in agricultural pest control.

Antibacterial Evaluation

A study synthesized new N-phenylacetamide derivatives incorporating 4-arylthiazole moieties, which were evaluated against three bacterial strains. The most effective compound exhibited an EC50 value of 156.7 µM, outperforming established antibacterial agents like bismerthiazol .

Antiepileptic Activity

In vitro investigations confirmed that this compound effectively inhibits Slack potassium channels. In vivo studies further supported these findings by demonstrating reduced seizure frequency in treated mice.

Mechanism of Action

The mechanism of action of 2-amino-N-phenylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of bioactive molecules that interact with enzymes and receptors in biological systems. These interactions can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminoacetanilide
  • 4-Aminoacetanilide
  • Acetanilide

Comparison

2-amino-N-phenylacetamide hydrochloride is unique due to its ortho-positioned amino group, which imparts distinct chemical reactivity compared to its meta and para isomers. This unique positioning allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Biological Activity

2-Amino-N-phenylacetamide hydrochloride, also known as 2-aminoacetanilide hydrochloride, is an organic compound that has garnered interest for its biological activities, particularly in the fields of pharmacology and agricultural chemistry. This article reviews the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications based on diverse research findings.

This compound can be synthesized through various methods, typically involving the reaction of acetic anhydride with aniline derivatives. The compound's structure includes an amine group attached to a phenylacetamide backbone, which is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of 2-amino-N-phenylacetamide exhibit significant antibacterial properties. A study evaluated several phenylacetamide derivatives against bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that certain derivatives had minimum effective concentrations (EC50) lower than established antibiotics, suggesting their potential as antibacterial agents:

CompoundEC50 (µM)Comparison
A1156.7Superior to bismerthiazol (230.5 µM)
A2200.0Comparable to thiodiazole copper (545.2 µM)

Scanning electron microscopy (SEM) studies revealed that these compounds can disrupt bacterial cell membranes, leading to cell death at higher concentrations .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase (CA), an enzyme implicated in various physiological processes. A series of N-phenylacetamide-based sulfonamides were synthesized and screened for their inhibitory effects against different isoforms of human carbonic anhydrases (hCA). The most potent inhibitors showed Ki values in the nanomolar range, indicating strong potential for therapeutic applications in conditions like glaucoma and cancer .

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-amino-N-phenylacetamide is vital for optimizing its biological activity. Studies have shown that modifications at specific positions on the phenyl ring can significantly influence the compound's efficacy:

  • Electron-Withdrawing Groups : Substituents such as fluorine at the para position enhance antibacterial activity.
  • Amide Linkage Variations : Different side chains linked via amide bonds can alter potency against specific targets.

For instance, a study identified that compounds with a para-fluoro substitution exhibited superior activity against Xanthomonas strains compared to those with para-chloro or para-bromo substitutions .

Antiepileptic Effects

Recent investigations into the antiepileptic properties of 2-amino-N-phenylacetamide have shown promising results. In vitro studies demonstrated its ability to inhibit Slack potassium channels, which are involved in neuronal excitability. This effect was confirmed in vivo using mouse models, where treated subjects exhibited reduced seizure activity .

Agricultural Applications

The nematicidal properties of 2-amino-N-phenylacetamide derivatives have also been explored. In tests against Meloidogyne incognita, certain compounds achieved over 100% mortality at specific concentrations, indicating their potential use in agricultural pest control .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-N-phenylacetamide hydrochloride, and how are intermediates characterized?

  • Methodology : A common approach involves nucleophilic substitution of 2-chloro-N-phenylacetamide precursors with sodium azide in a toluene/water solvent system under reflux (5–7 hours), followed by reduction to the amine and subsequent hydrochlorination . Key intermediates like 2-azido-N-phenylacetamide are monitored via TLC (hexane:ethyl acetate, 9:1) and purified by crystallization (ethanol) or extraction (ethyl acetate).
  • Characterization : NMR spectroscopy (e.g., 1^1H and 13^{13}C NMR) is critical for confirming structural integrity. For example, 1^1H NMR peaks at δ 3.29 (s, 2H, CH2_2) and δ 7.11 (s, 1H, NH) validate the acetamide backbone .

Q. Which analytical techniques are essential for verifying the purity and structure of this compound?

  • Primary Methods :

  • NMR Spectroscopy : Assigns proton and carbon environments (e.g., δ 171.5 ppm in 13^{13}C NMR for the carbonyl group) .
  • FTIR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .
  • Single-crystal XRD : Resolves molecular geometry, bond lengths, and angles (e.g., monoclinic crystal system with space group Cc) .
    • Quality Control : TLC and HPLC ensure reaction progress and purity.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Key Parameters :

  • Solvent Ratio : Toluene:water (8:2) enhances solubility of intermediates while facilitating azide substitution .
  • Reaction Time : Prolonged reflux (7+ hours) may increase conversion but risks decomposition; TLC monitoring is critical .
  • Purification : Crystallization in ethanol improves yield (e.g., 77% yield reported for analogous compounds) .
    • Data-Driven Optimization : Design of Experiments (DoE) can systematically evaluate temperature, stoichiometry, and solvent effects.

Q. How should researchers address contradictions between spectroscopic and crystallographic data for this compound?

  • Case Study : Discrepancies between NMR-derived conformers and XRD-resolved crystal packing (e.g., torsional angles in the acetamide chain) may arise due to dynamic equilibria in solution versus solid-state rigidity .
  • Resolution : Combine computational modeling (DFT or MD simulations) with variable-temperature NMR to probe conformational flexibility .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Hazards : Potential irritant (skin/eyes) and respiratory sensitizer based on structural analogs .
  • Mitigation :

  • Use PPE (gloves, goggles, fume hood).
  • Avoid inhalation; employ wet methods to suppress dust .
  • Emergency measures: Flush exposed areas with water and consult a physician .

Q. How is this compound utilized as an intermediate in multi-step syntheses?

  • Applications :

  • Pharmaceutical Synthesis : Serves as a precursor for kinase inhibitors (e.g., AZD8931 derivatives via coupling with quinazoline scaffolds) .
  • Directed Functionalization : The amine group enables conjugation with fluorophores or bioactive moieties for probe development .
    • Methodology : Protect the amine with Boc groups during subsequent reactions to prevent side reactions .

Q. What crystallographic insights are available for related acetamides, and how do they inform property predictions?

  • Structural Data : 2-Chloro-N-phenylacetamide crystallizes in a monoclinic system (Cc) with a = 5.0623 Å, b = 18.361 Å, and intermolecular N–H···O hydrogen bonds stabilizing the lattice .
  • Implications : Crystal packing analysis predicts solubility, stability, and polymorphism risks. For example, strong H-bonding networks suggest low solubility in apolar solvents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-phenylacetamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-N-phenylacetamide hydrochloride

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